molecular formula C18H14ClFO3 B5786360 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one

6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one

Cat. No. B5786360
M. Wt: 332.8 g/mol
InChI Key: ANLDPNRWOYZQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one, also known as CFE, is a chemical compound with potential applications in scientific research. This compound belongs to the class of chromones, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its relatively low cost and ease of synthesis. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is its limited solubility in water, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of new anti-inflammatory drugs based on the structure of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one. Another area of interest is the investigation of the potential anti-cancer properties of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one in vivo, using animal models. Additionally, the mechanism of action of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one could be further elucidated, which may lead to the development of more targeted therapies for inflammation and cancer.

Synthesis Methods

The synthesis of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one involves the reaction of 6-chloro-4-ethyl-2H-chromen-2-one with 4-fluorobenzyl alcohol in the presence of a base and a solvent. The reaction proceeds through nucleophilic substitution of the chlorine atom by the hydroxyl group of the alcohol, followed by dehydration to form the ether linkage. The resulting product is purified by column chromatography to obtain pure 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one.

Scientific Research Applications

6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been used in studies investigating the role of chromones in the prevention and treatment of cancer, as well as in the development of new anti-inflammatory drugs.

properties

IUPAC Name

6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-3-5-13(20)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDPNRWOYZQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one

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